REACTION_CXSMILES
|
C(P(CC1C=CC=C(CP(C(C)(C)C)C(C)(C)C)N=1)C(C)(C)C)(C)(C)C.[C:27](#[N:31])[C:28]([CH3:30])=[CH2:29].[NH2:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>C1(C)C=CC=CC=1.C(O)(C(F)(F)F)=O.C(O)(C(F)(F)F)=O.[Pd]>[NH:32]([CH2:29][CH:28]([C:27]#[N:31])[CH3:30])[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
|
Quantity
|
93.1 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
33 mg
|
Type
|
catalyst
|
Smiles
|
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was sealed with a cap
|
Type
|
CUSTOM
|
Details
|
removed from the dry box
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
WASH
|
Details
|
by eluting with 15% ethyl acetate/hexanes
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)CC(C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |